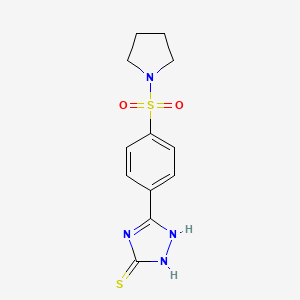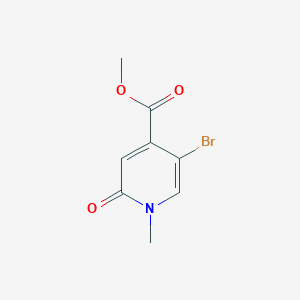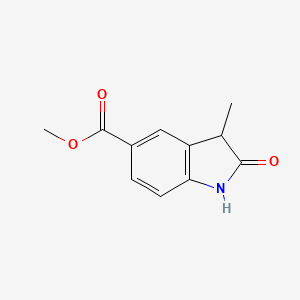
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve multi-step synthesis processes, including the use of catalysts and green chemistry principles to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while reduction may produce more reduced forms .
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives, such as:
- Methyl indole-6-carboxylate
- Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Uniqueness
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-oxo-1,3-dihydroindole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15-2)3-4-9(8)12-10(6)13/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
BZRJGVBZVGVUTD-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC(=C2)C(=O)OC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)
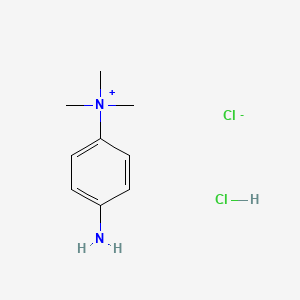
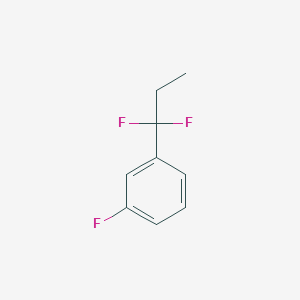
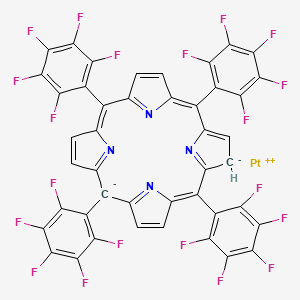
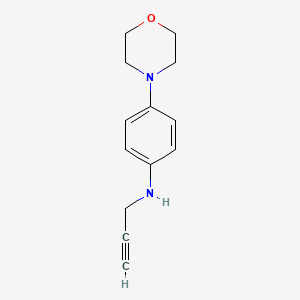
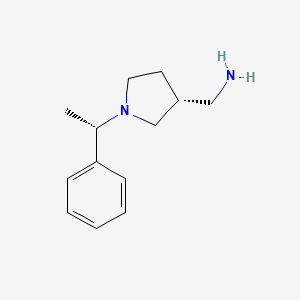
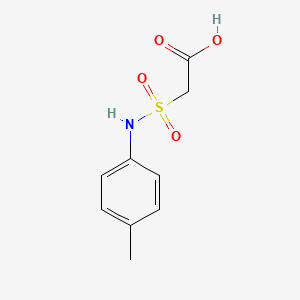

![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)
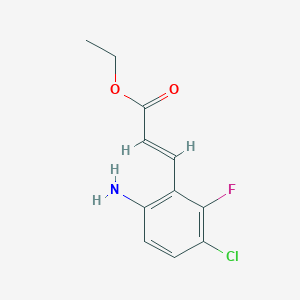
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)
